molecular formula C8H7F3N4O2 B1482945 1-(1-(2,2,2-trifluoroacetyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2092565-59-6

1-(1-(2,2,2-trifluoroacetyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1482945
CAS No.: 2092565-59-6
M. Wt: 248.16 g/mol
InChI Key: PSDHPLVHYSWWEI-UHFFFAOYSA-N
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Description

1-(1-(2,2,2-trifluoroacetyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic organic compound that features a unique combination of functional groups, including a trifluoroacetyl group, an azetidine ring, a triazole ring, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2,2,2-trifluoroacetyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via acylation reactions using trifluoroacetic anhydride or trifluoroacetyl chloride.

    Formation of the Triazole Ring:

    Introduction of the Aldehyde Group: The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent or by oxidation of primary alcohols.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(2,2,2-trifluoroacetyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Amines, thiols, or other nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding primary alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(1-(2,2,2-trifluoroacetyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique combination of functional groups makes this compound a candidate for the development of novel materials with specific properties, such as fluorinated polymers or advanced coatings.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(1-(2,2,2-trifluoroacetyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroacetyl group can enhance the compound’s lipophilicity and metabolic stability, while the triazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

    1-(1-(2,2,2-trifluoroacetyl)azetidin-3-yl)-1H-1,2,3-triazole: Lacks the aldehyde group, which may affect its reactivity and applications.

    1-(1-(2,2,2-trifluoroacetyl)azetidin-3-yl)-1H-1,2,3-triazole-4-methanol: Contains a hydroxyl group instead of an aldehyde group, which may influence its chemical properties and biological activity.

Uniqueness: 1-(1-(2,2,2-trifluoroacetyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both the trifluoroacetyl group and the aldehyde group, which can impart distinct chemical reactivity and potential biological activity. The combination of these functional groups within a single molecule allows for diverse applications in various fields of research.

Properties

IUPAC Name

1-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N4O2/c9-8(10,11)7(17)14-2-6(3-14)15-1-5(4-16)12-13-15/h1,4,6H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDHPLVHYSWWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C(F)(F)F)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(2,2,2-trifluoroacetyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(1-(2,2,2-trifluoroacetyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 3
1-(1-(2,2,2-trifluoroacetyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
1-(1-(2,2,2-trifluoroacetyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-(1-(2,2,2-trifluoroacetyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
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1-(1-(2,2,2-trifluoroacetyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

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